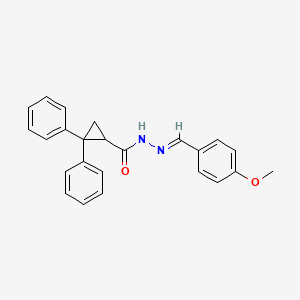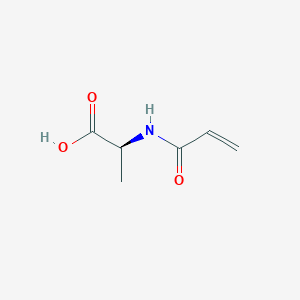
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, an amide group at the 2-position, and a methylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrrole-2-carboxylic acid. This can be achieved by reacting 4-bromo-1H-pyrrole with a suitable carboxylating agent under controlled conditions. The resulting carboxylic acid is then converted to the corresponding amide by reacting it with an appropriate amine, such as 2-methylpropanoic acid amine, under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction under specific conditions.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Amide Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrole ring.
Amide Hydrolysis: Products include 4-bromo-1H-pyrrole-2-carboxylic acid and 2-methylpropanoic acid amine.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1H-pyrrole-2-carboxamide
- 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid
Uniqueness
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methylpropanoic acid moiety.
Eigenschaften
Molekularformel |
C9H11BrN2O3 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-[(4-bromo-1H-pyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(9(14)15)3-12-8(13)7-2-6(10)4-11-7/h2,4-5,11H,3H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
AKAZEQRBLKOFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1=CC(=CN1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)

![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)







